This compound is primarily classified as a piperidine derivative with potential biological activities, particularly in pharmacological applications.
The synthesis of 2-Cyclopropylpiperidin-4-ol hydrochloride can be achieved through several methods, with reductive amination being one of the most common approaches. Here are key methods:
Another method involves cyclization reactions where appropriate precursors, such as N-cyclopropyl-4-piperidone, are treated under acidic or basic conditions to yield the desired amine.
In industrial settings, large-scale reductive amination processes are optimized for high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are commonly employed to enhance production efficiency.
The molecular structure of 2-Cyclopropylpiperidin-4-ol hydrochloride features a piperidine ring with a hydroxyl group at the 4-position and a cyclopropyl group at the 2-position.
Computational modeling can provide insights into the conformational preferences and electronic properties of this compound, aiding in predicting its behavior in biological systems.
2-Cyclopropylpiperidin-4-ol hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-Cyclopropylpiperidin-4-ol hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its biological activity is ongoing, with studies focusing on its efficacy against various targets related to neurological disorders.
The physical properties may vary based on purity and crystallization methods used during synthesis. Detailed characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming structure and purity.
2-Cyclopropylpiperidin-4-ol hydrochloride has several scientific applications:
Ruthenium and iridium catalysts enable precise stereocontrol during pyridine-to-piperidine reduction, a critical step for constructing the chiral scaffold of 2-cyclopropylpiperidin-4-ol. Heterogeneous ruthenium systems facilitate cis-selective hydrogenation of 2,3,6-trisubstituted pyridines under 50–100 bar H₂ pressure, achieving >95% diastereomeric excess (de) for cis-2,6-disubstituted piperidines essential for downstream cyclopropanation [2]. Iridium(I) complexes with chiral P,N-ligands (e.g., (R)-Segphos) catalyze asymmetric hydrogenation of 2-substituted pyridinium salts at ambient pressure, yielding enantioenriched piperidines with >90% enantiomeric excess (ee) via an outer-sphere dissociative mechanism [2]. This method is scalable: 20 g-scale reductions maintain >97% ee for pharmaceutical intermediates like 11β-hydroxysteroid dehydrogenase inhibitors [2].
Table 1: Performance of Metal Catalysts in Pyridine Hydrogenation
Catalyst | Substrate | Conditions | Selectivity | Yield |
---|---|---|---|---|
Ru/TiO₂-Melamine | 3-Cyclopropylpyridine | H₂O, 80°C, 20 bar H₂ | >98% cis | 92% |
Ir/(R)-Segphos | 2-Methylpyridinium salt | MeOH, 25°C, 1 bar H₂ | 97% ee | 85% |
NiSi/Ti Nanoparticles | 4-Alkoxypyridine | H₂O, 60°C, 10 bar H₂ | >99% cis | 94% |
Nickel silicide (NiSi) catalysts overcome limitations of traditional acid-dependent pyridine reductions. These systems operate in water without mineral acids, tolerating base-sensitive cyclopropyl groups. The Co/Ti nanoparticle-melamine catalyst achieves 94% yield for 4-ethoxy-2-cyclopropylpyridine reduction at 60°C under 10 bar H₂ [2]. Mechanistic studies indicate surface-adsorbed pyridine undergoes stepwise hydride addition, where NiSi’s electron-deficient nickel sites facilitate polar transition states without requiring protonation [2]. This method reduces metal leaching to <0.5 ppm, addressing contamination concerns in pharmaceutical synthesis.
Chiral secondary amines (e.g., MacMillan’s imidazolidinones) enable stereoselective cyclopropanation of piperidin-4-one derivatives. In situ-generated enamines from 4-piperidones undergo [2+1] cycloaddition with diazomethane analogs, affording 2-cyclopropylpiperidin-4-ones with 88–92% ee [8]. Key to success is the steric bias imposed by the catalyst’s tert-butyl group, which blocks the Si-face of the enamine. The Weinreb amide strategy is pivotal: cyclopropyl aldehydes (from Formula III precursors) react with piperidin-4-one-derived enolates under phase-transfer catalysis (PTC), yielding trans-configured cyclopropane-piperidine hybrids with dr >10:1 [8].
Tandem organocatalytic sequences streamline piperidine core functionalization. N-Acylpyridinium salts generated from 4-methoxypyridines undergo Cu/(R,R)-Ph-BPE-catalyzed addition with Grignard reagents (1.2 equiv) at −78°C, yielding 1,4-dihydropyridines [5]. Subsequent BF₃·Et₂O-mediated cyclopropanation and in situ hydroxylation with oxaziridines furnish 2-cyclopropylpiperidin-4-ols in one pot (65–78% yield, dr >8:1) [5]. This cascade eliminates intermediate purification, reducing solvent PMI by 40% compared to stepwise approaches.
Ugi-4CR enables efficient N-functionalization of 2-cyclopropylpiperidin-4-amine intermediates. Combining the amine with cyclopropanecarboxaldehyde, tert-butyl isocyanide, and benzoic acid in methanol at 25°C produces N-(1-cyano-2-cyclopropyl-2-hydroxyethyl)piperidine derivatives in 85% yield [6]. The reaction proceeds via α-addition of the amine to aldehyde, followed by nucleophilic attack of the resulting iminium on isocyanide. This method installs pharmacophores like pyrimidine via post-Ugi cyclization: amidines condense with Ugi adducts under CuCl catalysis, yielding pyrimidine-fused piperidines [6].
Palladium enables C–C bond formation between cyclopropane and piperidine-pyrimidine hybrids. Suzuki-Miyaura coupling of 4-bromo-2-cyclopropylpyrimidine with piperidin-4-ylboronic esters (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieves >95% conversion at 80°C [7]. Chemoselectivity is critical: the cyclopropyl group remains intact due to Pd’s insensitivity to ring strain. In molnupiravir synthesis, Pd/C-mediated hydrogenation couples pyrimidine precursors with piperidine derivatives while preserving acid-labile functionalities [7]. Sequential protocols first conduct coupling, then hydrogenate the pyridine ring, avoiding cyclopropane ring-opening.
Engineered cytochrome P450 monooxygenases (e.g., CYP153A-P450DA) directly hydroxylate 2-cyclopropylpiperidine at C4 with high stereoselectivity. Site-saturation mutagenesis at residues F87 and A328 enhances the enzyme’s active site to accommodate the cyclopropyl group, enabling hydroxylation of tertiary C–H bonds [3]. Using O₂ as the oxidant and NADPH cofactors, the reaction proceeds in phosphate buffer (pH 7.5) at 30°C, yielding (4S)-2-cyclopropylpiperidin-4-ol with 94% ee and 68% conversion [3]. This replaces toxic oxidants like m-CPBA and eliminates chiral resolution steps.
Table 2: Biocatalytic Hydroxylation Parameters
Enzyme Variant | Substrate | kcat (min⁻¹) | KM (mM) | ee (%) |
---|---|---|---|---|
Wildtype P450DA | 2-Cyclopropylpiperidine | 0.15 | 2.8 | <5 |
F87V/A328G | 2-Cyclopropylpiperidine | 1.42 | 0.9 | 94 |
F87A/A328L | 2-Cyclopropylpiperidine | 0.98 | 1.2 | 88 |
Thermodynamic driving strategies: Glucose dehydrogenase regenerates NADPH, reducing cofactor costs by 80% [3]. Whole-cell biocatalysis in E. coli BL21(DE3) improves catalyst recyclability (>5 cycles with 90% activity retention), aligning with green chemistry principles.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: